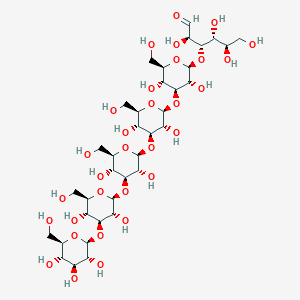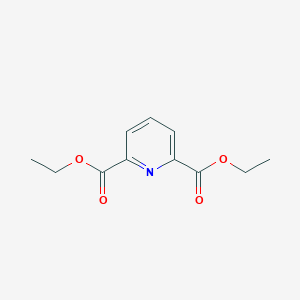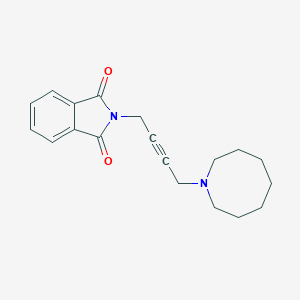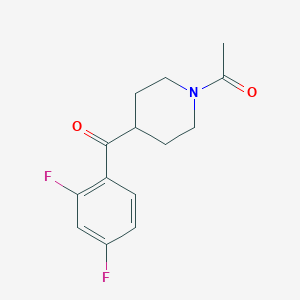
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. It has also been proposed that the compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- can induce various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. Additionally, it has been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- in lab experiments is its potential as an anticancer and antimalarial agent. However, there are also some limitations associated with its use. For example, the compound has low solubility in water, which can make it challenging to work with in some experiments. Additionally, the compound has a relatively low yield in the synthesis process, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-. One area of interest is the development of more efficient synthesis methods that can improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as materials science and organic synthesis. Finally, there is a need for more in-depth studies to evaluate the safety and toxicity of the compound in vivo.
Métodos De Síntesis
The synthesis of 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- involves a multi-step process that includes the reaction of 2,4-dichloroquinoline with 3-dimethylaminopropyl chloride followed by reduction with sodium borohydride. The final product is obtained through a cyclization reaction using 1,3-dibromo-5,5-dimethylhydantoin and potassium carbonate. The overall yield of the synthesis is reported to be around 20%.
Aplicaciones Científicas De Investigación
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Propiedades
Número CAS |
18833-64-2 |
|---|---|
Nombre del producto |
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- |
Fórmula molecular |
C19H24Cl2N2O |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
3-[(2,4-dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)oxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H24Cl2N2O/c1-23(2)9-6-10-24-19-14-7-4-3-5-8-17(14)22-18-15(19)11-13(20)12-16(18)21/h11-12H,3-10H2,1-2H3 |
Clave InChI |
CNMATGDNCXDLTI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=C(C=C3Cl)Cl |
SMILES canónico |
CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=C(C=C3Cl)Cl |
Otros números CAS |
18833-64-2 |
Sinónimos |
2,4-Dichloro-11-[3-(dimethylamino)propoxy]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)


![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)




![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)


